molecular formula C9H10N2O2 B8487866 N-(5-acetylpyridin-3-yl)acetamide

N-(5-acetylpyridin-3-yl)acetamide

Cat. No. B8487866
M. Wt: 178.19 g/mol
InChI Key: RVORCYWPONINIP-UHFFFAOYSA-N
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Patent
US07795249B2

Procedure details

To a solution of N-[5-(1-ethoxyvinyl)pyridin-3-yl]acetamide (2.4 mmol) in acetone (9 mL) was added 1N HCl (1 mL). The reaction mixture was allowed to stir at rt overnight and then basified with sat NaHCO3 and extracted with EtOAc. The organic solutions were combined, dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography to give N-(5-acetylpyridin-3-yl)acetamide (0.180 g, 42%) as a white solid. LCMS: (FA) ES+ 179.1.
Name
N-[5-(1-ethoxyvinyl)pyridin-3-yl]acetamide
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:15])[CH3:14])[CH:9]=[N:10][CH:11]=1)=[CH2:5])C.Cl.C([O-])(O)=O.[Na+]>CC(C)=O>[C:4]([C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:15])[CH3:14])[CH:9]=[N:10][CH:11]=1)(=[O:3])[CH3:5] |f:2.3|

Inputs

Step One
Name
N-[5-(1-ethoxyvinyl)pyridin-3-yl]acetamide
Quantity
2.4 mmol
Type
reactant
Smiles
C(C)OC(=C)C=1C=C(C=NC1)NC(C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
9 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=NC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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